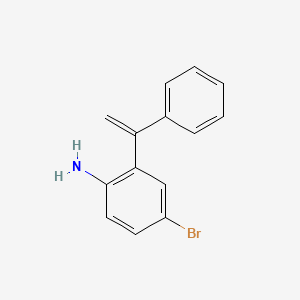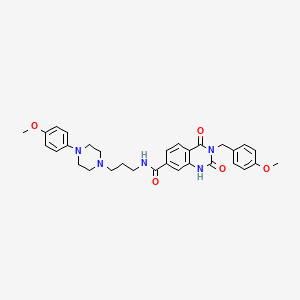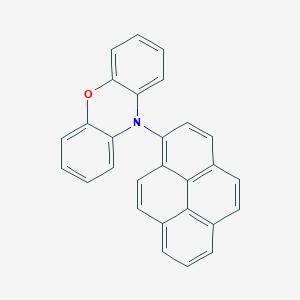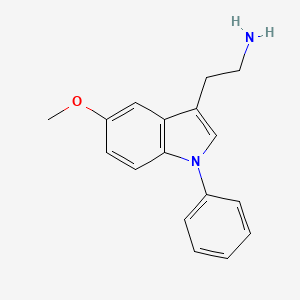
Clarithromycin Impurity C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clarithromycin Impurity C, also known as 6-O-Methylerythromycin A (E)-9-oxime, is a byproduct formed during the synthesis of clarithromycin, a second-generation macrolide antibiotic. Clarithromycin is derived from erythromycin and is known for its improved acid stability and enhanced antibacterial activity. Impurity C is one of the several impurities that can be formed during the manufacturing process of clarithromycin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Clarithromycin Impurity C involves the reaction of erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction leads to the formation of erythromycin-A oxime, which is an intermediate in the synthesis of clarithromycin. The reaction conditions, such as temperature and reaction time, play a crucial role in the formation of Impurity C. For instance, heating the reaction mixture to 58°C in isopropyl alcohol for 72 hours or at 70°C for 24 hours results in the formation of Impurity C .
Industrial Production Methods: In industrial settings, the production of this compound is typically controlled to minimize its formation. its presence is inevitable due to the complex nature of the synthesis process. The impurity is usually isolated and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: Clarithromycin Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can take place, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic reagents like hydroxylamine are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxime derivatives .
Wissenschaftliche Forschungsanwendungen
Clarithromycin Impurity C has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quality control of clarithromycin.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research on Impurity C helps in understanding the pharmacokinetics and pharmacodynamics of clarithromycin, ensuring the safety and efficacy of the drug.
Wirkmechanismus
The mechanism of action of Clarithromycin Impurity C is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its formation and presence can affect the overall efficacy and safety of clarithromycin. The molecular targets and pathways involved in its formation include the interaction of erythromycin-A with hydroxylamine and acetic acid, leading to the formation of the oxime derivative .
Vergleich Mit ähnlichen Verbindungen
Erythromycin A 9-oxime: An intermediate in the synthesis of clarithromycin, similar in structure to Impurity C.
Clarithromycin Impurity A: Another impurity formed during the synthesis of clarithromycin, with a different chemical structure.
Clarithromycin Impurity F: A related compound with distinct chemical properties.
Uniqueness: Clarithromycin Impurity C is unique due to its specific formation pathway and the conditions required for its synthesis. Its presence is indicative of the reaction conditions and the efficiency of the synthesis process. Compared to other impurities, Impurity C is formed under specific conditions involving hydroxylamine and acetic acid, making it a valuable marker for monitoring the synthesis of clarithromycin .
Eigenschaften
Molekularformel |
C38H70N2O13 |
|---|---|
Molekulargewicht |
763.0 g/mol |
IUPAC-Name |
(3S,4R,5R,6S,7S,9S,10E,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m0/s1 |
InChI-Schlüssel |
MWBJRTBANFUBOX-VNOQDTMYSA-N |
Isomerische SMILES |
CC[C@H]1[C@]([C@H]([C@@H](/C(=N/O)/[C@H](C[C@]([C@H]([C@@H]([C@H]([C@@H](C(=O)O1)C)O[C@@H]2C[C@]([C@@H]([C@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B14118743.png)

![16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene](/img/structure/B14118763.png)

![9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14118785.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B14118786.png)
![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)



![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)


![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118831.png)
